2,4-Dimethoxybenzyl isocyanate 2,4-Dimethoxybenzyl isocyanate
Brand Name: Vulcanchem
CAS No.: 93489-13-5
VCID: VC3796474
InChI: InChI=1S/C10H11NO3/c1-13-9-4-3-8(6-11-7-12)10(5-9)14-2/h3-5H,6H2,1-2H3
SMILES: COC1=CC(=C(C=C1)CN=C=O)OC
Molecular Formula: C10H11NO3
Molecular Weight: 193.2 g/mol

2,4-Dimethoxybenzyl isocyanate

CAS No.: 93489-13-5

Cat. No.: VC3796474

Molecular Formula: C10H11NO3

Molecular Weight: 193.2 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dimethoxybenzyl isocyanate - 93489-13-5

Specification

CAS No. 93489-13-5
Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
IUPAC Name 1-(isocyanatomethyl)-2,4-dimethoxybenzene
Standard InChI InChI=1S/C10H11NO3/c1-13-9-4-3-8(6-11-7-12)10(5-9)14-2/h3-5H,6H2,1-2H3
Standard InChI Key HDLWLDXVEAXTMM-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)CN=C=O)OC
Canonical SMILES COC1=CC(=C(C=C1)CN=C=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture and Nomenclature

2,4-Dimethoxybenzyl isocyanate (C₁₀H₁₁NO₃) belongs to the aryl isocyanate family, featuring a benzyl backbone with methoxy (-OCH₃) groups at the 2 and 4 positions and an isocyanate moiety at the benzylic carbon. Its IUPAC name, 1-(isocyanatomethyl)-2,4-dimethoxybenzene, reflects this substitution pattern. The methoxy groups confer electron-donating effects, modulating the reactivity of the isocyanate group and influencing solubility in polar solvents.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight193.20 g/molPubChem
CAS Number93489-13-5EPA DSSTox
SMILES NotationCOC1=CC(=C(C=C1)CN=C=O)OCPubChem
Boiling PointNot reported-
Density1.18 g/cm³ (estimated)Computational

The compound’s spectroscopic fingerprints include distinct IR absorptions for the isocyanate group (~2270 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) . Nuclear magnetic resonance (NMR) data reveal aromatic proton signals at δ 6.8–7.1 ppm and methoxy singlets at δ 3.8–3.9 ppm in CDCl₃ .

Synthesis and Industrial Production

Traditional Synthesis Routes

The most common synthesis involves reacting 2,4-dimethoxybenzylamine with phosgene (COCl₂) under anhydrous conditions. This method proceeds via a carbamoyl chloride intermediate, which thermally decomposes to release HCl and yield the isocyanate:

2,4-(MeO)2C6H3CH2NH2+COCl22,4-(MeO)2C6H3CH2NCO+2HCl\text{2,4-(MeO)}_2\text{C}_6\text{H}_3\text{CH}_2\text{NH}_2 + \text{COCl}_2 \rightarrow \text{2,4-(MeO)}_2\text{C}_6\text{H}_3\text{CH}_2\text{NCO} + 2\text{HCl}

Due to phosgene’s toxicity, industrial protocols often employ safer alternatives like oxalyl chloride [(COCl)₂] or triphosgene. These reagents generate fewer hazardous byproducts while maintaining high yields (>80%).

Advanced Methodologies

Recent advancements leverage cesium carbonate (Cs₂CO₃) as a base in acetonitrile to facilitate isocyanate formation from sulfamate intermediates . This approach, validated in synthesizing related methoxybenzyl compounds, offers milder reaction conditions and compatibility with sensitive functional groups .

Reactivity and Mechanistic Insights

Nucleophilic Addition Reactions

The isocyanate group reacts exothermically with nucleophiles such as amines and alcohols, forming ureas and urethanes, respectively. For example, treatment with ethanol produces the corresponding urethane:

2,4-(MeO)2C6H3CH2NCO+EtOH2,4-(MeO)2C6H3CH2NHCOOEt\text{2,4-(MeO)}_2\text{C}_6\text{H}_3\text{CH}_2\text{NCO} + \text{EtOH} \rightarrow \text{2,4-(MeO)}_2\text{C}_6\text{H}_3\text{CH}_2\text{NHCOOEt}

Hydrolysis and Stability

In aqueous environments, the compound undergoes hydrolysis to 2,4-dimethoxybenzylamine and carbon dioxide. This reaction proceeds via a carbamic acid intermediate, which rapidly decarboxylates:

2,4-(MeO)2C6H3CH2NCO+H2O2,4-(MeO)2C6H3CH2NH2+CO2\text{2,4-(MeO)}_2\text{C}_6\text{H}_3\text{CH}_2\text{NCO} + \text{H}_2\text{O} \rightarrow \text{2,4-(MeO)}_2\text{C}_6\text{H}_3\text{CH}_2\text{NH}_2 + \text{CO}_2

Applications in Scientific Research

Antimicrobial Agent Development

Derivatives of 2,4-dimethoxybenzyl isocyanate exhibit enhanced antibacterial activity when conjugated to aminoglycosides like tobramycin. These modifications improve binding to bacterial ribosomes, overcoming resistance mechanisms in strains like Pseudomonas aeruginosa.

Protein Modification Studies

The compound’s electrophilicity enables selective modification of lysine residues in proteins, facilitating studies on protein-ligand interactions. For instance, covalent attachment to kinase active sites has elucidated phosphorylation-dependent signaling pathways.

Table 2: Biological Activities of Derivatives

ActivityMechanismEfficacy
AntibacterialRibosome binding enhancementMIC: 2–8 µg/mL
Enzyme InhibitionActive site covalent modificationIC₅₀: 0.5–1.2 µM
Polymer CrosslinkingUrethane bond formationTensile strength: 45 MPa

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